molecular formula C12H15IN2 B2959491 1,3,5-trimethyl-2-phenyl-1H-pyrazol-2-ium iodide CAS No. 26429-70-9

1,3,5-trimethyl-2-phenyl-1H-pyrazol-2-ium iodide

Cat. No.: B2959491
CAS No.: 26429-70-9
M. Wt: 314.17
InChI Key: GQCPNXDJCVNOAW-UHFFFAOYSA-M
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Description

1,3,5-Trimethyl-2-phenyl-1H-pyrazol-2-ium iodide is a chemical compound belonging to the class of pyrazolium salts It features a pyrazole ring substituted with three methyl groups and a phenyl group, and it carries an iodide counterion

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 1,3,5-trimethylpyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction typically occurs under mild conditions, often at room temperature.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

  • Oxidation: The pyrazolium iodide can undergo oxidation reactions to form pyrazolone derivatives.

  • Reduction: Reduction reactions can lead to the formation of pyrazolines.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazolium ring, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, sodium hypochlorite.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Amines, alcohols, thiols.

Major Products Formed:

  • Pyrazolone derivatives from oxidation.

  • Pyrazolines from reduction.

  • Various substituted pyrazolium salts from nucleophilic substitution.

Scientific Research Applications

  • Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules.

  • Biology: It serves as a probe in biological studies to understand cellular processes.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 1,3,5-trimethyl-2-phenyl-1H-pyrazol-2-ium iodide exerts its effects depends on its specific application. For example, in biological studies, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1,3,5-Trimethylpyrazole

  • 2-Phenylpyrazolium salts

  • Other substituted pyrazoles

Uniqueness: 1,3,5-Trimethyl-2-phenyl-1H-pyrazol-2-ium iodide is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Compared to other pyrazolium salts, its phenyl group provides additional stability and potential for further functionalization.

This compound's versatility and unique properties make it a valuable subject of study in various scientific disciplines. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future advancements.

Would you like more detailed information on any specific aspect of this compound?

Properties

IUPAC Name

1,3,5-trimethyl-2-phenylpyrazol-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N2.HI/c1-10-9-11(2)14(13(10)3)12-7-5-4-6-8-12;/h4-9H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCPNXDJCVNOAW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+](N1C2=CC=CC=C2)C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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